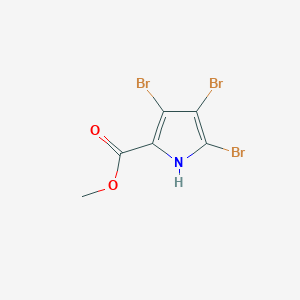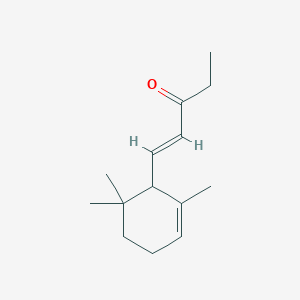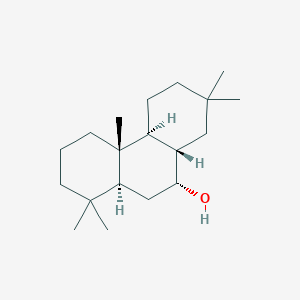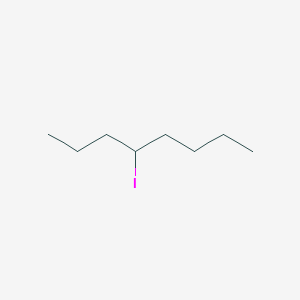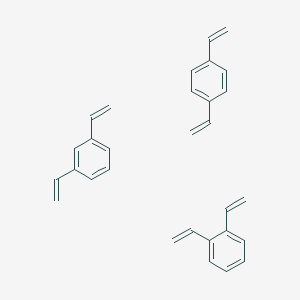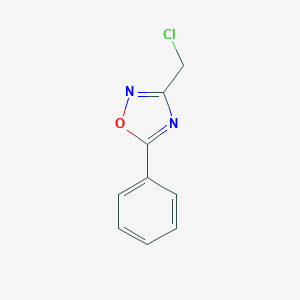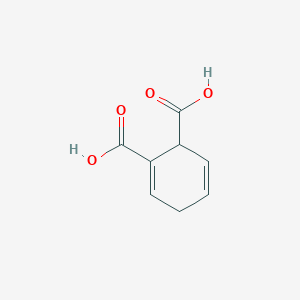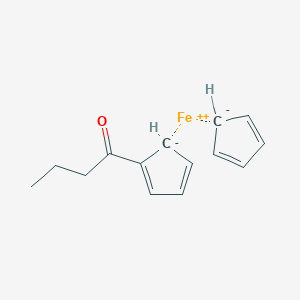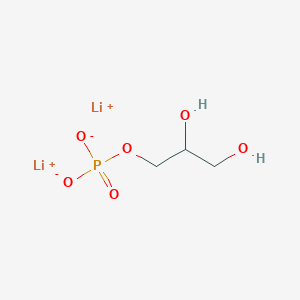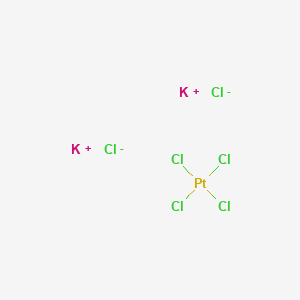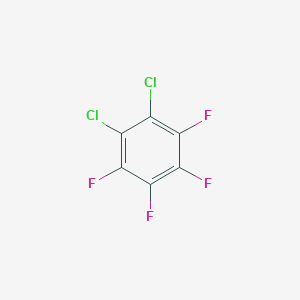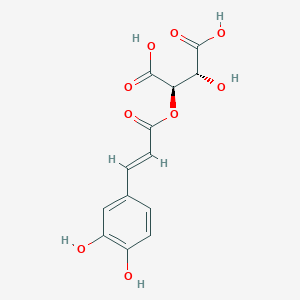
Nickel(II) oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel(II) oxide (NiO) is a chemical compound that is the principal oxide of nickel. It is classified as a basic metal oxide and is produced in several million kilograms annually, primarily as an intermediate in the production of nickel alloys .
作用机制
Target of Action
Nickel oxide (NiO) is a p-type metal oxide that plays a significant role in various optoelectronic devices . The primary targets of NiO are the electrochromic materials in these devices . The widely accepted electrochromic mechanism of NiO involves the reversible conversion between colorless Ni 2+ and colored Ni 3+ and Ni 4+ .
Mode of Action
NiO interacts with its targets by undergoing a reversible conversion between its colorless (Ni 2+) and colored (Ni 3+ and Ni 4+) states . This interaction results in changes to the optical properties of the device, such as its color. The performance of NiO can be improved by optimizing the preparation parameters, which can adjust the morphology, crystal structure, and chemical state of the NiO film .
Biochemical Pathways
NiO toxicity can induce reactive oxygen species accumulation and oxidative stress responses in plants . It also reduces the phytohormone concentrations, including auxin, cytokinin, and gibberellic acid, thereby retarding plant growth . NiO toxicity alters the expression of genes involved in carbon/nitrogen metabolism pathways .
Pharmacokinetics
The pharmacokinetics of NiO nanoparticles (NPs) have been studied in the context of liver cancer treatment . NiO NPs are used as photosensitizers due to their significant bioavailability . HepG2 cells were incubated with different concentrations of NiO NPs ranging from 0-80μg/ml at 37 °C for 24 hours .
Result of Action
The result of NiO’s action depends on its application. In optoelectronic devices, NiO’s action results in dynamically adjustable optical properties, which can reduce building energy consumption . In a biological context, NiO toxicity can lead to organ damage by triggering downstream signaling through various pathways .
Action Environment
The action, efficacy, and stability of NiO can be influenced by environmental factors. For instance, NiO’s electrochromic performance can be enhanced by using appropriate modification strategies, such as surface modification, nanomaterialization, material compounding, doping, and electrolyte design . In a biological context, NiO’s toxicity can be influenced by factors such as the concentration of NiO NPs and the duration of exposure .
生化分析
Biochemical Properties
Nickel oxide has been shown to interact with various biomolecules. For instance, a study on the ground beetle Blaps polychresta revealed that nickel oxide nanoparticles induced significant changes in aspartate aminotransferase (AST) and alanine aminotransferase (ALT) activities . These enzymes play crucial roles in amino acid metabolism, indicating that nickel oxide can influence biochemical reactions involving these enzymes .
Cellular Effects
Nickel oxide has been observed to have various effects on cells. In the aforementioned study, nickel oxide nanoparticles were found to cause histological alterations in the midgut tissues of the ground beetle . This suggests that nickel oxide can influence cell function and potentially impact cellular metabolism .
Molecular Mechanism
The molecular mechanism of nickel oxide’s action is complex and multifaceted. It appears to exert its effects at the molecular level through interactions with various biomolecules, leading to changes in enzyme activity and potentially influencing gene expression . The exact nature of these interactions and their consequences are still being explored.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nickel oxide have been observed to change over time. For instance, the study on the ground beetle showed that the effects of nickel oxide nanoparticles on AST and ALT activities varied over a 30-day period . This suggests that nickel oxide may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of nickel oxide also appear to vary with dosage. In the ground beetle study, different doses of nickel oxide nanoparticles were tested, and the sublethal dose of 0.02 mg/g was selected for further testing . This indicates that the effects of nickel oxide can be dose-dependent .
Metabolic Pathways
Its interaction with AST and ALT suggests that it may influence amino acid metabolism
Transport and Distribution
It is known that nickel oxide nanoparticles can be detected in midgut tissues, suggesting that they can be transported to and accumulate in specific tissues .
Subcellular Localization
The subcellular localization of nickel oxide is another area of active research. The presence of nickel oxide nanoparticles in midgut tissues suggests that they may be localized within specific cellular compartments .
准备方法
Nickel(II) oxide can be prepared through various methods:
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
化学反应分析
Nickel(II) oxide undergoes various types of reactions:
Oxidation and Reduction:
Substitution: This compound reacts with the oxides of sodium and potassium at high temperatures to form corresponding nickelates.
Common Reagents and Conditions:
Major Products:
科学研究应用
Nickel(II) oxide has a wide range of applications in scientific research:
相似化合物的比较
Nickel(II) oxide can be compared with other similar compounds:
Nickel(III) Oxide (Ni2O3): A higher oxidation state of nickel oxide.
Nickel Hydroxide (Ni(OH)2): Used in nickel-cadmium and nickel-metal hydride batteries.
Nickel Carbonate (NiCO3): Another nickel compound that can be reduced to nickel oxide.
This compound’s diverse applications and unique properties make it a valuable compound in various scientific and industrial fields.
属性
CAS 编号 |
1313-99-1 |
|---|---|
分子式 |
NiO |
分子量 |
74.693 g/mol |
IUPAC 名称 |
nickel(2+);oxygen(2-) |
InChI |
InChI=1S/Ni.O/q+2;-2 |
InChI 键 |
KVAWBJDCAFOHRG-UHFFFAOYSA-N |
杂质 |
Typical impurities, present at levels of 1% or less, include cobalt, copper, iron, and sulfur. |
SMILES |
O=[Ni] |
规范 SMILES |
[O-2].[Ni+2] |
颜色/形态 |
Green powder Greenish-black cubic crystals Yellow when hot |
密度 |
6.67 (NTP, 1992) 6.72 6.7 g/cm³ |
熔点 |
3603 °F (NTP, 1992) 1955 °C |
Key on ui other cas no. |
1313-99-1 34492-97-2 11099-02-8 |
物理描述 |
Nickel oxide appears as odorless green-black cubic crystals (yellow when hot) or green powder. (NTP, 1992) DryPowder DryPowder; OtherSolid; PelletsLargeCrystals; WetSolid GREEN-TO-BLACK CRYSTALLINE POWDER. |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
溶解度 |
less than 1 mg/mL at 68° F (NTP, 1992) 0.11 MG/100 ML @ 20 °C SOL IN ACIDS; AMMONIUM HYDROXIDE Insol in caustic solutions SOL IN POTASSIUM CYANIDE Insoluble in water; soluble in acids Solubility in water, mg/l at 20 °C: 1.1 (practically insoluble) |
同义词 |
nickel monoxide nickel oxide nickel(II)oxide |
蒸汽压力 |
0 mm Hg at 68 °F (NTP, 1992) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


